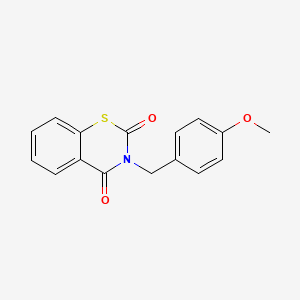
3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" is a derivative of the benzothiazine class, which is known for its wide spectrum of biological activities, including anti-inflammatory properties. Benzothiazines are structurally related to phenothiazines, with a characteristic fold along the nitrogen-sulfur axis that contributes to their biological activity .
Synthesis Analysis
The synthesis of benzothiazine derivatives often involves one-pot procedures starting from readily available precursors. For instance, a key intermediate in the synthesis of oxicam anti-inflammatory agents, 4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, was synthesized from saccharine through a one-pot procedure that includes four transformations . Similarly, 2-(3-methoxybenzoyl)-3-methyl-4H-1,4-benzothiazines were synthesized via the condensation and oxidative cyclization of 2-aminobenzenethiols with 3-methoxybenzoylacetone in DMSO . Another method described the synthesis of 4H-1,4-benzothiazines through the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide, suggesting an oxidative cyclisation mechanism .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine ring system. The structure is influenced by the substituents attached to the ring, which can affect the compound's biological activity. For example, the presence of a methoxy group on the benzyl moiety, as in the case of the compound , may influence its electronic properties and, consequently, its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitutions. For instance, 3-trichloromethylnitrobenzene reacted with sodium methoxide to give a nitrobenzaldehyde, which upon further reaction with methyl thioglycolate and reductive cyclisation afforded a benzothiazine derivative . The reactivity of these compounds can be exploited to create a diverse array of structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are determined by their molecular structure. The presence of functional groups such as methoxy, carbonyl, and amine groups can influence properties like solubility, melting point, and reactivity. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as pharmaceutical agents. For example, the solubility in DMSO is crucial for the synthesis of these compounds, as seen in the one-pot synthesis methods . The characterization of these compounds typically involves analytical techniques such as IR, NMR, and mass spectral data .
科学的研究の応用
Analgesic Activity
3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione derivatives have been studied for their analgesic properties. In particular, a derivative showed pronounced analgesic effects on various models of pain syndromes, both somatic and inflammatory, and of neurogenic origin, surpassing the effects of some standard drugs in certain models (Malchenko, 2021).
Synthesis and Reactions
The compound's derivatives have been utilized in chemical synthesis, providing structural blocks for creating various structures. This is evident in the reactions of methoxybenzylidene derivatives with nucleophilic reagents, yielding products useful in the synthesis of other compounds (Tetere et al., 2011).
Antimicrobial and Antifungal Properties
Some derivatives have shown potential in antimicrobial and antifungal applications. The synthesis of benzothiazin-2,3-diones and their activity against various microbial strains highlight their potential in pharmaceutical chemistry (Hogale & Uthale, 1990).
Anticancer Evaluation
Derivatives of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione have been synthesized and evaluated for anticancer activity. Certain derivatives were tested against a variety of cancer cell lines, showing promise as potential anticancer agents (Bekircan et al., 2008).
Anticonvulsant Activity
The compound's derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential as therapeutic agents in treating seizures (Zhang et al., 2010).
Synthesis and Characterization
Efficient synthesis methods for derivatives have been developed, with studies focusing on their molecular structure and potential applications in medicinal chemistry (Chakraborty et al., 2007).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes, a group of compounds related to 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, has shown significant cardiotropic actions, including antiarrhythmic activity (Mokrov et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWXNCJIJJTKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


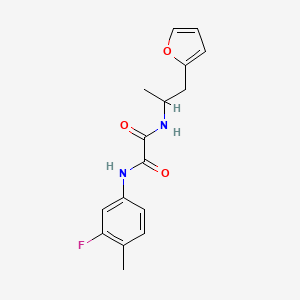
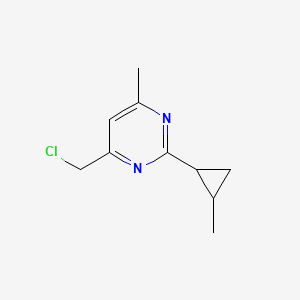
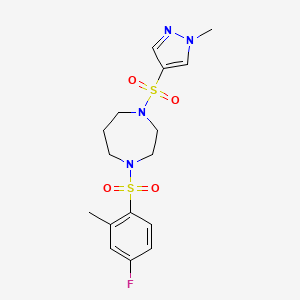
![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)
![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)
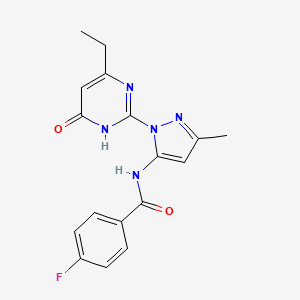

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

